Cas no 3814-19-5 (1-(3-sulfanylphenyl)ethan-1-one)

1-(3-Sulfanylphenyl)ethan-1-one is a sulfur-containing aromatic ketone with the molecular formula C₈H₈OS. This compound features a reactive thiol (-SH) group at the meta position relative to the acetyl substituent, making it a versatile intermediate in organic synthesis. Its dual functionality allows for applications in the preparation of heterocyclic compounds, pharmaceuticals, and specialty chemicals. The thiol group enables thioether formation or metal coordination, while the acetyl group participates in condensation or reduction reactions. The compound’s well-defined structure and reactivity profile make it valuable for research and industrial processes requiring precise functionalization. Proper handling is advised due to the potential reactivity of the thiol moiety.
1-(3-sulfanylphenyl)ethan-1-one structure
3814-19-5 structure
Product Name:1-(3-sulfanylphenyl)ethan-1-one
CAS No:3814-19-5
MF:C8H8OS
MW:152.213521003723
MDL:MFCD19982357
CID:1488156
PubChem ID:4713207
Update Time:2025-08-04

1-(3-sulfanylphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(3-mercaptophenyl)-
    • 1-(3-mercaptophenyl)ethanone
    • SCHEMBL2199781
    • 1-(3-sulfanylphenyl)ethanone
    • 3'-Mercaptoacetophenone
    • MFCD19982357
    • DTXSID90405767
    • 1-(3-sulfanylphenyl)ethan-1-one
    • 3-acetylthiophenol
    • 35337-69-0
    • XWCOVMFKJYATHS-UHFFFAOYSA-N
    • EN300-80937
    • 3814-19-5
    • 1-(3-Mercapto-phenyl)-ethanone
    • MDL: MFCD19982357
    • Inchi: 1S/C8H8OS/c1-6(9)7-3-2-4-8(10)5-7/h2-5,10H,1H3
    • InChI Key: XWCOVMFKJYATHS-UHFFFAOYSA-N
    • SMILES: SC1=CC=CC(C(C)=O)=C1

Computed Properties

  • Exact Mass: 247.01267
  • Monoisotopic Mass: 152.02958605g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 18.1Ų

Experimental Properties

  • PSA: 29.43

1-(3-sulfanylphenyl)ethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B536680-10mg
1-(3-sulfanylphenyl)ethan-1-one
3814-19-5
10mg
$ 50.00 2022-06-07
TRC
B536680-50mg
1-(3-sulfanylphenyl)ethan-1-one
3814-19-5
50mg
$ 185.00 2022-06-07
TRC
B536680-100mg
1-(3-sulfanylphenyl)ethan-1-one
3814-19-5
100mg
$ 275.00 2022-06-07
Enamine
EN300-80937-0.05g
1-(3-sulfanylphenyl)ethan-1-one
3814-19-5 95%
0.05g
$174.0 2023-09-02
Enamine
EN300-80937-0.1g
1-(3-sulfanylphenyl)ethan-1-one
3814-19-5 95%
0.1g
$257.0 2023-09-02
Enamine
EN300-80937-0.25g
1-(3-sulfanylphenyl)ethan-1-one
3814-19-5 95%
0.25g
$367.0 2023-09-02
Enamine
EN300-80937-0.5g
1-(3-sulfanylphenyl)ethan-1-one
3814-19-5 95%
0.5g
$579.0 2023-09-02
Enamine
EN300-80937-1.0g
1-(3-sulfanylphenyl)ethan-1-one
3814-19-5 95%
1.0g
$743.0 2023-02-12
Enamine
EN300-80937-2.5g
1-(3-sulfanylphenyl)ethan-1-one
3814-19-5 95%
2.5g
$1454.0 2023-09-02
Enamine
EN300-80937-5.0g
1-(3-sulfanylphenyl)ethan-1-one
3814-19-5 95%
5.0g
$2152.0 2023-02-12

Additional information on 1-(3-sulfanylphenyl)ethan-1-one

Chemical Profile of 1-(3-sulfanylphenyl)ethan-1-one (CAS No. 3814-19-5)

1-(3-sulfanylphenyl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 3814-19-5, is an organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a phenyl ring substituted with a thiol group and an acetyl moiety, exhibits a unique structural framework that lends itself to diverse applications in synthetic chemistry and drug development.

The molecular structure of 1-(3-sulfanylphenyl)ethan-1-one consists of a benzene ring connected to a sulfur atom via a thiol (-SH) group, which is further linked to an acetyl group (-COCH₃). This configuration imparts distinct chemical properties, including reactivity at both the sulfur and carbonyl functional groups. The presence of the thiol moiety makes this compound particularly interesting for its potential role in redox chemistry and metal coordination, while the acetyl group offers opportunities for further derivatization, such as amide or ester formation.

In recent years, 1-(3-sulfanylphenyl)ethan-1-one has been explored in various research contexts, particularly in the synthesis of bioactive molecules. Its aromatic system and heteroatom functionality make it a valuable intermediate in the construction of more complex scaffolds. For instance, studies have demonstrated its utility in generating thiol-based polymers and conjugates that exhibit enhanced stability and biocompatibility, which are critical factors in biomedical applications.

One of the most compelling areas of research involving 1-(3-sulfanylphenyl)ethan-1-one is its application in medicinal chemistry. Researchers have leveraged its structural features to develop novel therapeutic agents targeting various diseases. The thiol group, for example, can participate in disulfide bond formation, a common motif in drug design that enhances molecule stability and bioavailability. Additionally, the acetyl group serves as a versatile handle for introducing additional functional groups, enabling the creation of hybrid molecules with tailored pharmacological properties.

Recent advancements in computational chemistry have further highlighted the potential of 1-(3-sulfanylphenyl)ethan-1-one as a building block. Molecular modeling studies suggest that this compound can interact with biological targets through multiple binding modes, increasing its likelihood of success in drug discovery programs. Furthermore, its ability to undergo selective modifications allows for rapid screening of analogs with improved efficacy and reduced toxicity.

The synthesis of 1-(3-sulfanylphenyl)ethan-1-one itself has been optimized through various methodologies, including cross-coupling reactions and oxidation processes. These synthetic routes not only provide access to the compound but also offer insights into scalable production strategies suitable for industrial applications. The efficiency of these methods is crucial for ensuring that pharmaceutical intermediates like this one can be produced cost-effectively without compromising quality.

In conclusion, 1-(3-sulfanylphenyl)ethan-1-one (CAS No. 3814-19-5) represents a promising compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers working on advanced materials and drug development. As the field continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in modern chemical research.

Recommended suppliers
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent